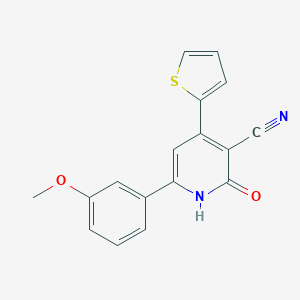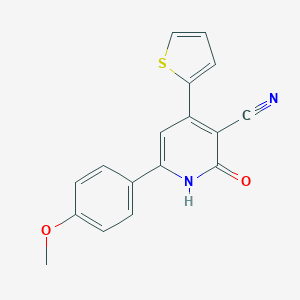![molecular formula C24H24N4O4 B292102 3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292102.png)
3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has been studied for its potential use in scientific research applications due to its interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is not fully understood. However, it has been suggested that it may act as a modulator of GABA(A) receptors, which are involved in the regulation of neuronal excitability. It may also interact with other neurotransmitter systems, such as the glutamate and dopamine systems.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has a range of biochemical and physiological effects. It has been found to have anxiolytic, sedative, and anticonvulsant properties in animal models. It has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate in lab experiments is its interesting biochemical and physiological effects. This makes it a promising compound for further investigation in the field of neuroscience. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic uses. Another direction is to study its effects on different neurotransmitter systems, which may help to elucidate its mode of action. Additionally, studies could be conducted to investigate its effects in different animal models of neurological disorders, such as Alzheimer's disease or Parkinson's disease.
Synthesis Methods
The synthesis of 3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been reported in the literature. The most common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with 4-methylphenyl isocyanate and ethyl acetoacetate in the presence of a catalyst such as triethylamine. The resulting product is then treated with a mixture of acetic anhydride and acetic acid to yield the final compound.
Scientific Research Applications
3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been studied for its potential use in scientific research applications. It has been found to exhibit interesting biochemical and physiological effects, making it a promising compound for further investigation.
properties
Molecular Formula |
C24H24N4O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-O-ethyl 6-O-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate |
InChI |
InChI=1S/C24H24N4O4/c1-5-32-23(30)21-26-28(18-9-7-6-8-10-18)24-25-16(3)19(22(29)31-4)20(27(21)24)17-13-11-15(2)12-14-17/h6-14,20H,5H2,1-4H3 |
InChI Key |
NIFUNNWDNTYYMG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=C(C=C3)C)C(=O)OC)C)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=C(C=C3)C)C(=O)OC)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Fluorophenyl)-2-oxoethoxy]-4-(2-furyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B292020.png)


![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-thiophenecarboxamide](/img/structure/B292024.png)
![2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B292026.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide](/img/structure/B292028.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B292029.png)
![7-amino-6-oxo-9-(3,4,5-trimethoxyphenyl)-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292031.png)
![7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292033.png)
![2-[[4-(ethylamino)-7-methyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B292035.png)
![2-[[3-(ethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B292036.png)
![Ethyl 8-[(4-phenyl-1-piperazinyl)acetyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B292039.png)
![1-({8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)acetyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetone](/img/structure/B292041.png)
![3-[(4-chlorophenyl)methylsulfanyl]-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B292042.png)